![molecular formula C23H17BrClN3O2S B2369582 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide CAS No. 422287-27-2](/img/no-structure.png)

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the initial acid was synthesized by condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid. The carboxy functionality in the compound was activated via conversion to acid chloride .Applications De Recherche Scientifique

Antitumor Applications

The compound shows potential in antitumor applications. For example, a related compound, CB30865, demonstrated high growth-inhibitory activity and a folate-independent mechanism of action, along with a unique non-phase specific cell-cycle arrest effect. Analogues of this compound, including those with similar structural characteristics to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide, were synthesized to improve water solubility and cytotoxicity for in vivo evaluation (Bavetsias et al., 2002).

Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt)

Some analogues of the compound are potent inhibitors of Nampt, a key enzyme in nicotinamide adenine dinucleotide (NAD+) biosynthesis. These inhibitors are noted for their cytotoxicity and potential in biochemical and cellular Nampt activity optimization (Lockman et al., 2010).

Antiviral Applications

Compounds with structural similarities have been evaluated for antiviral activities against various respiratory and biodefense viruses. They demonstrated significant inhibitory effects, particularly against avian influenza (Selvam et al., 2007).

Synthesis of Functionalized Derivatives

Research into the synthesis of functionalized derivatives of compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide has been conducted, demonstrating the versatility and potential of these compounds in creating various biologically active molecules (Kut et al., 2020).

Antimicrobial Activities

Several derivatives have shown promising antimicrobial activities, including against cancer cells. Their chemical reactivity with electrophilic and nucleophilic reagents has been explored for potential applications in cancer therapy (Abdel-Rahman, 2006).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then coupled with benzylamine to form the second intermediate, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine. This intermediate is then coupled with N-(2-chlorobenzyl)benzamide to form the final product.", "Starting Materials": [ "2-aminobenzamide", "6-bromo-3-nitrobenzoic acid", "thiourea", "benzylamine", "N-(2-chlorobenzyl)benzamide", "triethylamine", "dimethylformamide", "dichloromethane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "trifluoroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzamide is reacted with 6-bromo-3-nitrobenzoic acid and thiourea in the presence of triethylamine and dimethylformamide to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline is reacted with benzylamine in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide: 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine is reacted with N-(2-chlorobenzyl)benzamide in the presence of trifluoroacetic acid and diisopropylethylamine in dichloromethane to form the final product." ] } | |

Numéro CAS |

422287-27-2 |

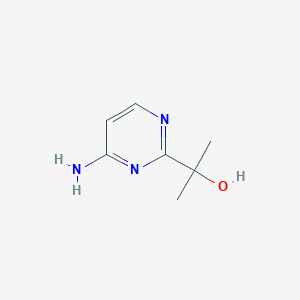

Formule moléculaire |

C23H17BrClN3O2S |

Poids moléculaire |

514.82 |

Nom IUPAC |

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide |

InChI |

InChI=1S/C23H17BrClN3O2S/c24-17-9-10-20-18(11-17)22(30)28(23(31)27-20)13-14-5-7-15(8-6-14)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31) |

Clé InChI |

AUNHZKFEMQRAOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2369509.png)

![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)

![3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369517.png)

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)

![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)